Bu3Sn-Epidepride
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Overview
Description
Bu3Sn-Epidepride is a compound used primarily in the field of neuroimaging. It is a derivative of epidepride, a high-affinity ligand for dopamine D2 receptors. This compound is utilized as a precursor in the synthesis of radiolabeled epidepride, which is employed in single-photon emission computed tomography (SPECT) imaging to study dopamine receptors in the brain .
Scientific Research Applications
Bu3Sn-Epidepride is primarily used in the synthesis of radiolabeled epidepride, which has several scientific research applications:
Neuroimaging: Radiolabeled epidepride is used in SPECT imaging to study dopamine D2 receptors in the brain.
Pharmacological Studies: The compound is used to investigate the binding affinity and kinetics of dopamine receptor ligands.
Drug Development: This compound and its derivatives are used in the development of new drugs targeting dopamine receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bu3Sn-Epidepride involves multiple steps. Initially, unlabeled epidepride is synthesized from o-vanillin and S-(-)-N-ethyl-2-amino-methyl-pyrrolidine. This process involves six steps, including the formation of the pyrrolidine derivative . The final step involves the transformation of epidepride into this compound by reacting it with tributyltin chloride (Bu3SnCl) and palladium(0) tetrakis(triphenylphosphine) (Pd(PPh3)4) in dry toluene .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The purification of this compound is typically achieved through normal phase (silica) preparative high-performance liquid chromatography (HPLC) and analyzed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and HPLC .
Chemical Reactions Analysis
Types of Reactions
Bu3Sn-Epidepride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding iodinated epidepride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Major Products Formed
The major product formed from the iododestannylation of this compound is iodinated epidepride, which is used as a radioligand in SPECT imaging .
Mechanism of Action
Bu3Sn-Epidepride itself does not have a direct mechanism of action as it is a precursor compound. the radiolabeled epidepride synthesized from this compound binds with high affinity to dopamine D2 receptors in the brain. This binding allows for the visualization and quantification of dopamine receptor distribution and density using SPECT imaging . The high affinity and selectivity of epidepride for dopamine D2 receptors make it a valuable tool in neuroimaging studies .
Comparison with Similar Compounds
Bu3Sn-Epidepride is unique due to its role as a precursor in the synthesis of radiolabeled epidepride. Similar compounds include:
Epidepride: The parent compound used in neuroimaging studies.
Fallypride: Another high-affinity ligand for dopamine D2 receptors used in positron emission tomography (PET) imaging.
Isoremoxipride: A compound similar to epidepride, used in imaging studies of dopamine receptors.
This compound stands out due to its specific use in the synthesis of radiolabeled epidepride, which has a high target-to-background ratio and is capable of imaging extrastriatal dopamine receptors .
Properties
CAS No. |
135382-47-7 |
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Molecular Formula |
C28H50N2O3Sn |
Molecular Weight |
581.42 |
Purity |
>98% |
Synonyms |
(S)-5-(tri-n-butyltin)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,3-dimethoxybenzamide |
Origin of Product |
United States |
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